1H-benzoimidazole-4-carboxylic acid hydrochloride
Overview
Description
1H-benzoimidazole-4-carboxylic acid is a chemical compound with the molecular formula C8H6N2O2 . It is a part of the Thermo Scientific Chemicals brand product portfolio . The compound has a molecular weight of 162.15 g/mol .
Synthesis Analysis
The synthesis of benzimidazole includes the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating reaction conditions such as hydrochloric acid, p-toluenesulfonic acid, boric acid, and polyphosphoric acid . A new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .Molecular Structure Analysis
The molecular structure of 1H-benzoimidazole-4-carboxylic acid is represented by the SMILES notationOC(=O)C1=C2N=CNC2=CC=C1
. The InChI Key for the compound is VVQNAFBGAWCMLU-UHFFFAOYSA-N
. Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it is used in the synthesis of novel 1H-benzo[d]imidazoles with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.15 g/mol . It is part of the Thermo Scientific Chemicals brand product portfolio .Scientific Research Applications
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Microbiological Activity
- Field : Microbiology
- Application Summary : 1H-benzo[d]imidazole derivatives have been found to have antimicrobial activity . They have been tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
- Method of Application : The compounds are typically tested in vitro using standard microbiological testing procedures .
- Results : The compounds showed selectivity in their antimicrobial activity, suggesting they could be potential drug candidates . ADME calculations indicate that the compounds can be tested as potential drugs .
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Parasite Enzyme Inhibition
- Field : Parasitology
- Application Summary : Benzimidazole derivatives, including 1H-benzoimidazole-4-carboxylic acid hydrochloride, have been found to inhibit parasite enzymes .
- Method of Application : The compounds are typically tested in vitro using standard parasitological testing procedures .
- Results : The inhibition of parasite enzymes can lead to the death of the parasite, making these compounds potential candidates for antiparasitic chemotherapy .
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Cancer Research
- Field : Oncology
- Application Summary : Benzimidazole derivatives have been found to exhibit anticancer activity . They have been tested for in vitro cytotoxicity against various cancer cell lines .
- Method of Application : The compounds are typically tested in vitro using standard oncological testing procedures .
- Results : The compounds showed selectivity in their anticancer activity, suggesting they could be potential drug candidates .
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Neurological Disorders
- Field : Neurology
- Application Summary : Some benzimidazole derivatives have shown promise in the treatment of neurological disorders .
- Method of Application : The compounds are typically tested in vitro and in vivo using standard neurological testing procedures .
- Results : The compounds showed potential therapeutic effects in preclinical models of neurological disorders .
Safety And Hazards
Future Directions
The compound and its derivatives show potential for future research and development in the field of medicinal chemistry. For instance, a new series of novel 1H-benzo[d]imidazoles were designed and synthesized as potential anticancer agents . These compounds were found to show strong binding affinity and thermal stabilization of AT sequence-specific DNA . Therefore, these compounds deserve to be further evaluated for their therapeutic use as anticancer agents .
properties
IUPAC Name |
1H-benzimidazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-2-1-3-6-7(5)10-4-9-6;/h1-4H,(H,9,10)(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIYXCFUCJXQFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-benzoimidazole-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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